2-{[5-(1H-1,2,3-BENZOTRIAZOL-1-YLMETHYL)-4-(2,4-DICHLOROPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N'-[(E)-1-(3-NITROPHENYL)METHYLIDENE]ACETOHYDRAZIDE
Overview
Description
2-{[5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N’-(3-nitrobenzylidene)acetohydrazide is a complex organic compound that features a combination of benzotriazole, triazole, and hydrazide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N’-(3-nitrobenzylidene)acetohydrazide typically involves multiple steps. One common approach starts with the preparation of the benzotriazole and triazole intermediates, followed by their coupling through a thioether linkage. The final step involves the condensation of the acetohydrazide with a nitrobenzylidene group under specific reaction conditions, such as refluxing in ethanol or another suitable solvent .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
2-{[5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N’-(3-nitrobenzylidene)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under suitable conditions.
Reduction: The compound can be oxidized to form corresponding oxides.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation could produce various oxides.
Scientific Research Applications
2-{[5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N’-(3-nitrobenzylidene)acetohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of this compound is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The benzotriazole and triazole moieties may interact with enzymes or receptors, while the nitrobenzylidene group could participate in redox reactions, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
Benzotriazole derivatives: Known for their corrosion inhibition properties.
Triazole derivatives: Widely used in pharmaceuticals for their antifungal and antibacterial activities.
Hydrazide derivatives: Explored for their potential as anticancer agents.
Uniqueness
What sets 2-{[5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N’-(3-nitrobenzylidene)acetohydrazide apart is its unique combination of functional groups, which may confer a broader range of biological activities and chemical reactivity compared to its individual components .
Properties
IUPAC Name |
2-[[5-(benzotriazol-1-ylmethyl)-4-(2,4-dichlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(3-nitrophenyl)methylideneamino]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17Cl2N9O3S/c25-16-8-9-20(18(26)11-16)34-22(13-33-21-7-2-1-6-19(21)28-32-33)29-31-24(34)39-14-23(36)30-27-12-15-4-3-5-17(10-15)35(37)38/h1-12H,13-14H2,(H,30,36)/b27-12+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIJUGGBDBPRUSZ-KKMKTNMSSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2CC3=NN=C(N3C4=C(C=C(C=C4)Cl)Cl)SCC(=O)NN=CC5=CC(=CC=C5)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=NN2CC3=NN=C(N3C4=C(C=C(C=C4)Cl)Cl)SCC(=O)N/N=C/C5=CC(=CC=C5)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17Cl2N9O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
582.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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